molecular formula C20H42O3 B14338713 1,1-Dimethoxyoctadecan-1-OL CAS No. 105192-52-7

1,1-Dimethoxyoctadecan-1-OL

Cat. No.: B14338713
CAS No.: 105192-52-7
M. Wt: 330.5 g/mol
InChI Key: OPBXUULGYIWMCV-UHFFFAOYSA-N
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Description

1,1-Dimethoxyoctadecan-1-OL is an organic compound with the molecular formula C20H42O2 It is a long-chain fatty alcohol derivative, specifically a dimethyl acetal of stearaldehyde

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Dimethoxyoctadecan-1-OL can be synthesized through the acetalization of stearaldehyde with methanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the acetal. The reaction is carried out under reflux conditions to ensure complete conversion of the aldehyde to the acetal.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to enhance the efficiency of the process and reduce the need for corrosive liquid acids.

Chemical Reactions Analysis

Types of Reactions: 1,1-Dimethoxyoctadecan-1-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the acetal back to the original aldehyde or alcohol.

    Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like hydrogen halides (HX) or other nucleophiles can be employed under acidic or basic conditions.

Major Products Formed:

    Oxidation: Stearic acid or stearone.

    Reduction: Stearaldehyde or stearyl alcohol.

    Substitution: Various substituted octadecanes depending on the nucleophile used.

Scientific Research Applications

1,1-Dimethoxyoctadecan-1-OL has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,1-Dimethoxyoctadecan-1-OL exerts its effects involves interactions with molecular targets and pathways. For instance, in neuroprotection, it modulates the N-methyl-D-aspartate receptor (NMDAR) and inhibits calpain-mediated cleavage of striatal-enriched protein tyrosine phosphatase (STEP), leading to reduced activation of p38 mitogen-activated protein kinase (MAPK) . This pathway is crucial in preventing neuronal apoptosis and reducing ischemic damage.

Comparison with Similar Compounds

Uniqueness: 1,1-Dimethoxyoctadecan-1-OL is unique due to its acetal functional group, which imparts different chemical reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for specialized applications in various fields.

Properties

CAS No.

105192-52-7

Molecular Formula

C20H42O3

Molecular Weight

330.5 g/mol

IUPAC Name

1,1-dimethoxyoctadecan-1-ol

InChI

InChI=1S/C20H42O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21,22-2)23-3/h21H,4-19H2,1-3H3

InChI Key

OPBXUULGYIWMCV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(O)(OC)OC

Origin of Product

United States

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